N-(4-ethoxyphenyl)-3-methoxybenzamide
Description
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Properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H17NO3/c1-3-20-14-9-7-13(8-10-14)17-16(18)12-5-4-6-15(11-12)19-2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
KZTGXZWYUCGZLD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of N-(4-ethoxyphenyl)-3-methoxybenzamide in DMSO and Water
Introduction: The Foundational Role of Solubility in Drug Discovery
In the landscape of modern drug development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic candidate is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of an NCE is its solubility.[1] Poor aqueous solubility is a primary contributor to inadequate bioavailability, leading to variable and suboptimal drug exposure that can mask true efficacy and toxicity, ultimately resulting in costly late-stage failures.[1][2] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility a paramount hurdle for formulation scientists.[3]
This technical guide focuses on N-(4-ethoxyphenyl)-3-methoxybenzamide, a substituted benzamide with structural motifs that suggest its potential for biological activity. A comprehensive understanding of its solubility in both a key organic solvent, dimethyl sulfoxide (DMSO), and in aqueous systems is not merely an academic exercise; it is a critical prerequisite for its advancement through the drug discovery pipeline. DMSO is the universal solvent for high-throughput screening (HTS), making a compound's solubility in it a gateway for any in vitro testing.[4][5][6] Conversely, aqueous solubility is a direct indicator of a drug's potential for in vivo absorption and subsequent systemic circulation.[3][7]
Due to the novelty of N-(4-ethoxyphenyl)-3-methoxybenzamide, publicly available, quantitative solubility data is scarce. Therefore, this guide adopts a dual-pronged approach. First, it provides a predictive analysis based on the solubility of structurally analogous compounds. Second, and more critically, it furnishes detailed, field-proven experimental protocols for the precise determination of both thermodynamic and kinetic solubility. This document is designed for researchers, scientists, and drug development professionals, providing not just the "how" but the "why" behind the methodologies, ensuring scientific integrity and empowering informed decision-making in your research endeavors.
Predicted Solubility Profile of N-(4-ethoxyphenyl)-3-methoxybenzamide
Based on its chemical structure—a benzamide core with ethoxy and methoxy substitutions—we can make several evidence-based predictions about the solubility of N-(4-ethoxyphenyl)-3-methoxybenzamide. The molecule possesses both hydrogen bond donors (the amide N-H) and acceptors (the amide carbonyl oxygen, and the ether oxygens), as well as a significant hydrophobic backbone composed of two phenyl rings.
-
Solubility in DMSO : As a potent polar aprotic solvent, DMSO is highly effective at dissolving a wide array of organic molecules, including those with both polar and nonpolar characteristics.[6][8] For a structurally related compound, m-methoxybenzamide, the solubility in DMSO is reported to be approximately 30 mg/mL.[9] Given the increased lipophilicity from the additional ethoxyphenyl group in our target molecule, we can anticipate that N-(4-ethoxyphenyl)-3-methoxybenzamide will also exhibit high solubility in DMSO, likely in the same order of magnitude, making it highly suitable for the preparation of concentrated stock solutions for HTS applications.
-
Aqueous Solubility : The aqueous solubility of N-(4-ethoxyphenyl)-3-methoxybenzamide is expected to be low. The two aromatic rings and the ethyl group contribute significantly to the molecule's hydrophobicity, which will likely dominate over the solubilizing effects of the polar amide and ether functionalities. For comparison, m-methoxybenzamide is described as sparingly soluble in aqueous buffers.[9] Low aqueous solubility is a common characteristic of drug candidates, with more than 40% of new chemical entities being practically insoluble in water.[3] Therefore, it is highly probable that N-(4-ethoxyphenyl)-3-methoxybenzamide will fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), underscoring the critical need for experimental verification.[3][10]
These predictions, while grounded in chemical principles, are no substitute for empirical data. The following sections provide the rigorous experimental frameworks necessary to obtain definitive solubility values.
Experimental Determination of Solubility
Two primary forms of solubility are relevant in drug discovery: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution, while kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated DMSO stock, precipitates out of an aqueous solution.[11] Both are valuable, providing different but complementary insights.
Protocol 1: Thermodynamic (Equilibrium) Solubility in Water via the Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic solubility.[12][13] It measures the equilibrium solubility of the most stable crystalline form of the compound.
Objective: To determine the maximum concentration of N-(4-ethoxyphenyl)-3-methoxybenzamide that can be dissolved in an aqueous buffer at a specific temperature (e.g., 37°C to mimic physiological conditions).
Materials:
-
N-(4-ethoxyphenyl)-3-methoxybenzamide (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Low-binding filter units (e.g., 0.22 µm PVDF)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid N-(4-ethoxyphenyl)-3-methoxybenzamide to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. A starting point could be 2 mg of compound in 1 mL of PBS.
-
Equilibration: Place the sealed vials in a temperature-controlled orbital shaker set to 37°C. Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate, though for some compounds, 72 hours may be necessary to allow for potential polymorphic transitions.[11]
-
Phase Separation: After equilibration, carefully remove the vials. Allow them to stand undisturbed for a short period to let the larger particles settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Immediately after centrifugation, carefully pipette the clear supernatant. For an additional purification step and to ensure no fine particulates are carried over, filter the supernatant through a 0.22 µm low-binding filter.[11]
-
Quantification:
-
Prepare a series of standard solutions of N-(4-ethoxyphenyl)-3-methoxybenzamide of known concentrations in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Analyze both the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of the compound in the supernatant by interpolating its analytical response against the calibration curve. This concentration is the thermodynamic solubility.
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility in Aqueous Buffer via Nephelometry
Kinetic solubility assays are high-throughput methods used in early drug discovery to rank-order compounds.[11] They measure the concentration at which a compound precipitates when diluted from a high-concentration DMSO stock into an aqueous buffer. Nephelometry, which measures light scattering from suspended particles, is a common technique for this purpose.
Objective: To determine the concentration at which N-(4-ethoxyphenyl)-3-methoxybenzamide precipitates from a supersaturated aqueous solution, providing an estimate of its kinetic solubility.
Materials:
-
N-(4-ethoxyphenyl)-3-methoxybenzamide
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Automated liquid handler or multichannel pipette
-
Nephelometer or plate reader capable of measuring turbidity
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of N-(4-ethoxyphenyl)-3-methoxybenzamide in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.
-
Plate Preparation: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution in a 96-well plate using 100% DMSO as the diluent. This creates a range of concentrations (e.g., from 10 mM down to low µM).
-
Precipitation Induction: Rapidly add a large volume of PBS (pH 7.4) to each well containing the DMSO solutions. A typical ratio is 1:100 or 2:98 (DMSO:buffer), ensuring the final DMSO concentration is low (e.g., 1-2%) to minimize its effect on solubility and cell-based assays.[5]
-
Incubation: Incubate the plate at room temperature for a set period, typically 1 to 2 hours, to allow for the formation of a precipitate.
-
Measurement: Place the microplate into a nephelometer and measure the light scattering at each concentration. The intensity of scattered light is proportional to the amount of precipitate formed.
-
Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is typically defined as the concentration at which the light scattering signal begins to rise significantly above the baseline (the "cloud point").[11]
Diagram of the Kinetic Solubility Experimental Workflow
Caption: High-Throughput Kinetic Solubility Workflow.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. The following table provides a template for summarizing your findings.
| Solvent System | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |
| PBS (pH 7.4) | 37 | Shake-Flask | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Nephelometry | Experimental Value | Calculated Value |
| 100% DMSO | 25 | Visual Inspection | > [Max Tested Conc.] | > [Max Tested Conc.] |
Interpretation:
The obtained solubility values are critical for several downstream decisions. The thermodynamic solubility in PBS at 37°C is the most biorelevant value for predicting oral absorption.[11] According to the Biopharmaceutics Classification System (BCS), a drug is considered "highly soluble" if its highest marketed dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[11] While the dose of N-(4-ethoxyphenyl)-3-methoxybenzamide is unknown, a solubility value below 100 µg/mL generally indicates low solubility and suggests that formulation strategies, such as particle size reduction or the use of solubility enhancers, may be required to achieve adequate bioavailability.[3][10]
The kinetic solubility value serves as a crucial guide for in vitro assays. It indicates the maximum concentration that can be tested in aqueous buffers without the compound precipitating out of solution, which could otherwise lead to erroneous results.[7] The solubility in 100% DMSO confirms the suitability for preparing high-concentration stock solutions for screening libraries.
Conclusion
A thorough and accurate assessment of the solubility of N-(4-ethoxyphenyl)-3-methoxybenzamide in both DMSO and aqueous media is a non-negotiable step in its early-stage development. While theoretical predictions provide initial guidance, they must be superseded by robust experimental data. The shake-flask and nephelometry protocols detailed in this guide represent industry-standard, self-validating systems for obtaining reliable thermodynamic and kinetic solubility values, respectively. By implementing these methodologies, researchers can generate the critical data needed to understand the biopharmaceutical properties of this compound, mitigate development risks, and make informed, data-driven decisions on its path forward as a potential therapeutic agent.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
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SlideShare. (2018). solubility experimental methods.pptx. [Link]
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Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]
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Creative Biolabs. (n.d.). Aqueous Solubility. [Link]
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Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
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Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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Royal Society of Chemistry. (n.d.). Dissolution and solubility. [Link]
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CordenPharma. (2024). Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]
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DAAN. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]
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Technical Assessment: Safety Profile and Toxicology of N-(4-ethoxyphenyl)-3-methoxybenzamide
This technical guide provides an in-depth toxicological assessment and safety framework for N-(4-ethoxyphenyl)-3-methoxybenzamide .
Executive Summary & Chemical Identity
N-(4-ethoxyphenyl)-3-methoxybenzamide is a diaryl amide structurally analogous to the withdrawn pharmaceutical Phenacetin (N-(4-ethoxyphenyl)acetamide). While the benzoyl moiety differs, the presence of the 4-ethoxyaniline (p-phenetidine) pharmacophore presents significant toxicological liabilities.
This guide serves as a surrogate Safety Data Sheet (SDS) and risk assessment manual. It prioritizes the metabolic liability of the amide bond, which, upon hydrolysis, releases a known nephrotoxin and carcinogen.
Chemical Identification
| Property | Detail |
| Chemical Name | N-(4-ethoxyphenyl)-3-methoxybenzamide |
| Structural Class | Diaryl Amide / Anisic Acid Derivative |
| Molecular Formula | C₁₆H₁₇NO₃ |
| Molecular Weight | 271.31 g/mol |
| Key Moiety | p-Phenetidine (4-ethoxyaniline) residue |
| Predicted LogP | ~3.2 – 3.8 (Lipophilic, likely membrane permeable) |
Hazard Identification (GHS Classification)
Note: In the absence of empirical animal data for this specific CAS, classification is derived via Read-Across from Phenacetin (CAS 62-44-2) and p-Phenetidine (CAS 156-43-4).
Signal Word: DANGER
Hazard Statements
| Code | Hazard Statement | Mechanistic Basis |
| H350 | May cause cancer. | Metabolic release of p-phenetidine (IARC Group 1/2A). |
| H372 | Causes damage to organs (Kidney, Blood) through prolonged or repeated exposure. | Analgesic nephropathy mechanism; Methemoglobinemia. |
| H302 | Harmful if swallowed. | Acute toxicity of aniline derivatives. |
| H319 | Causes serious eye irritation. | Standard benzamide irritancy. |
| H341 | Suspected of causing genetic defects.[1] | Genotoxic quinone imine metabolites. |
Precautionary Strategy
-
P201: Obtain special instructions before use.
-
P280: Wear double nitrile gloves, respiratory protection (P100/N95), and safety goggles.
-
P314: Get medical advice/attention if you feel unwell (specifically monitoring for cyanosis or flank pain).
Toxicological Mechanism: The "Hidden" Danger
The core risk of N-(4-ethoxyphenyl)-3-methoxybenzamide lies not in the intact molecule, but in its bioactivation .
Metabolic Hydrolysis & Activation
In vivo, hepatic amidases (e.g., carboxylesterase-1) attack the amide bond.
-
Hydrolysis: The compound splits into 3-methoxybenzoic acid (relatively benign) and p-phenetidine (highly toxic).
-
N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) oxidize p-phenetidine to N-hydroxy-p-phenetidine.
-
Reactive Intermediate: This unstable metabolite converts to N-acetyl-p-benzoquinone imine (NAPQI) analogs or free radical species.
-
Damage:
-
Genotoxicity: Covalent binding to DNA (guanine adducts).
-
Nephrotoxicity: Lipid peroxidation in the renal papilla (Analgesic Nephropathy).
-
Hematotoxicity: Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+), reducing oxygen transport.
-
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical pathway transforming this inert-looking amide into a toxic alkylating agent.
Figure 1: Metabolic activation pathway showing the hydrolysis of the parent amide into the nephrotoxic p-phenetidine precursor.
Experimental Protocols for Risk Assessment
As a Senior Scientist, you must validate these risks experimentally if this compound is a lead candidate. Do not rely solely on prediction.
Protocol A: In Vitro Microsomal Stability (Metabolite ID)
Objective: Confirm the rate of hydrolysis to p-phenetidine.
-
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Concentration: Incubate test compound (1 µM and 10 µM) at 37°C.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: Quench with acetonitrile. Analyze via LC-MS/MS .
-
Target Mass: Monitor for loss of parent (m/z 272) and appearance of p-phenetidine (m/z 138).
-
-
Decision Gate: If t1/2 < 60 min and p-phenetidine appears, classify as High Risk .
Protocol B: Ames Test (Salmonella typhimurium)
Objective: Assess mutagenicity derived from the quinone imine metabolite.
-
Strains: TA100 and TA98 (sensitive to base-pair substitution and frameshifts).
-
Activation: Must use S9 fraction (rat liver extract) to mimic the hepatic metabolism described in Section 3. Without S9, the parent amide may appear false-negative.
-
Control: Positive control must be 2-aminofluorene (requires activation).
Safe Handling & Engineering Controls
Given the "Carcinogen 1B" potential, handle this compound as a Potent Compound (SafeBridge Category 3) .
Engineering Controls
-
Primary: Weigh and dissolve only inside a certified Chemical Fume Hood or Glovebox.
-
HEPA Filtration: Required for any dust-generating activities (grinding, sonicating).
Personal Protective Equipment (PPE)[3]
-
Respiratory: If outside a hood, use a Powered Air Purifying Respirator (PAPR) or N95/P100 mask.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Replace every 30 minutes upon chemical contact.
-
Ocular: Chemical splash goggles.[2]
Emergency Response (Spill)
-
Isolate: Evacuate the immediate area (10m radius).
-
PPE: Don full Tyvek suit and respirator.
-
Neutralize: Wet the powder with water to prevent dust. Absorb with chemically inert pads.
-
Disposal: Incineration is the only acceptable disposal method to destroy the aromatic ring system.
Risk Assessment Decision Workflow
Use this logic flow to determine if you should proceed with this compound in drug discovery.
Figure 2: Go/No-Go decision tree for evaluating the toxicological viability of the compound.
References
-
International Agency for Research on Cancer (IARC). (2012). Phenacetin and Analgesic Mixtures Containing Phenacetin. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100A.
-
[Link]
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-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 4754 (Phenacetin).
-
[Link]
-
-
U.S. Food and Drug Administration (FDA). (1983).
-
[Link]
-
-
European Chemicals Agency (ECHA). (2024).
-
[Link]
-
Sources
History of N-(4-ethoxyphenyl)-3-methoxybenzamide in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of N-(4-ethoxyphenyl)-3-methoxybenzamide and its Analogs
Introduction
While a detailed, linear history for the specific molecule N-(4-ethoxyphenyl)-3-methoxybenzamide is not extensively documented in mainstream medicinal chemistry literature, its structural components—the N-arylbenzamide scaffold, the 4-ethoxyphenyl group, and the 3-methoxybenzoyl moiety—are well-represented in a vast array of biologically active compounds. This guide, therefore, constructs a comprehensive history and technical overview by examining the rich medicinal chemistry context of its constituent parts. By understanding the synthesis, biological activities, and structure-activity relationships of its close analogs, we can infer the potential significance and developmental trajectory of N-(4-ethoxyphenyl)-3-methoxybenzamide. This approach provides a robust framework for researchers and drug development professionals to appreciate the molecule's place within the broader landscape of pharmacologically relevant benzamides.
Part 1: The N-Arylbenzamide Scaffold: A Privileged Core in Drug Discovery
The N-arylbenzamide core is a quintessential "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. The prevalence of this scaffold in numerous drug candidates and approved drugs stems from its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein targets.
The N-phenylbenzamide substructure, in particular, is a key active fragment in the development of agents with diverse therapeutic applications, including antiviral, antifungal, antibacterial, herbicidal, and insecticidal properties.[1] For instance, novel N-phenylbenzamide derivatives have been synthesized and evaluated for their activity against Enterovirus 71, with some compounds showing promising activity at low micromolar concentrations.[2] This wide-ranging bioactivity underscores the versatility of the N-arylbenzamide core and provides a strong rationale for the exploration of novel derivatives like N-(4-ethoxyphenyl)-3-methoxybenzamide.
Caption: General structure of an N-Arylbenzamide highlighting key points for chemical modification.
Part 2: Synthetic Pathways to N-(4-ethoxyphenyl)-3-methoxybenzamide
The synthesis of N-arylbenzamides is typically straightforward, with amide coupling being one of the most common and reliable methods. This approach involves the reaction of a carboxylic acid with an amine in the presence of a coupling agent.
Proposed Synthesis of N-(4-ethoxyphenyl)-3-methoxybenzamide
A plausible and efficient synthesis of the title compound would involve the amide coupling of 3-methoxybenzoic acid and 4-ethoxyaniline.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve 3-methoxybenzoic acid (1.0 eq) and 4-ethoxyaniline (1.1 eq) in an appropriate aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Coupling Agent and Base: To the stirred solution, add a peptide coupling agent such as HATU (1.5 eq) followed by an organic base like triethylamine (Et3N) (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and concentrate it in vacuo. Add ethyl acetate and wash the organic layer sequentially with brine, a mild acid (e.g., 1M HCl) to remove excess amine, and a mild base (e.g., saturated NaHCO3) to remove excess carboxylic acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography on silica gel to yield the desired N-(4-ethoxyphenyl)-3-methoxybenzamide.
This general procedure is adapted from the synthesis of structurally similar compounds like N-(3-hydroxyphenyl)-3-methoxybenzamide.[3]
Caption: Synthetic workflow for the preparation of N-(4-ethoxyphenyl)-3-methoxybenzamide.
Part 3: The Medicinal Chemistry of the 4-Ethoxyphenyl Moiety
The 4-ethoxyphenyl group is a common feature in many centrally acting and analgesic compounds. Its history is closely tied to that of phenacetin (N-(4-ethoxyphenyl)acetamide), a once-popular analgesic and antipyretic that was later withdrawn due to its association with renal toxicity and carcinogenesis.[4]
A close structural analog, bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide), was also developed as a potentially safer alternative to phenacetin but was similarly withdrawn due to renal toxicity.[4] The toxicity of these compounds is believed to arise from the metabolic formation of 4-ethoxyaniline.[4] N-(4-ethoxyphenyl)-3-oxobutanamide is a putative intermediate in the biotransformation of bucetin.[5]
The inclusion of the 4-ethoxyphenyl moiety in N-(4-ethoxyphenyl)-3-methoxybenzamide suggests a potential for analgesic or other CNS activities, but also raises a flag for potential toxicity that would need to be carefully evaluated in any drug development program.
| Compound | Core Structure | Biological Activity | Key Findings |
| Phenacetin | N-(4-ethoxyphenyl)acetamide | Analgesic, Antipyretic | Withdrawn due to renal toxicity and carcinogenesis.[4] |
| Bucetin | N-(4-ethoxyphenyl)-3-hydroxybutanamide | Analgesic, Antipyretic | Withdrawn due to similar renal toxicity as phenacetin.[4] |
| N-(4-ethoxyphenyl)-3-oxobutanamide | N-(4-ethoxyphenyl)-3-oxobutanamide | Metabolic Intermediate | Putative intermediate in the metabolism of bucetin.[5] |
Part 4: The Influence of the 3-Methoxybenzoyl Group
Substitutions on the benzoyl ring play a crucial role in modulating the pharmacodynamic and pharmacokinetic properties of N-arylbenzamides. The methoxy group, being a hydrogen bond acceptor and having specific electronic properties, can significantly influence how the molecule interacts with its biological target.
The position of the methoxy group is also critical. For instance, in a series of N-phenylbenzamide derivatives, a 4-methoxy substitution was part of a lead compound for anti-enterovirus 71 activity.[2] In another example, N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide has been identified as a selective and potent ligand for the D4 dopamine receptor, highlighting the importance of the 3-methoxybenzamide moiety for CNS targets.
The presence of a methoxy group can also influence the solid-state properties of a molecule, such as its crystal packing and polymorphism, which are critical considerations in drug development.[3]
Caption: Potential interactions of the 3-methoxybenzoyl moiety within a receptor binding site.
Part 5: Predicted Biological Profile and Future Research
Based on the analysis of its structural components, N-(4-ethoxyphenyl)-3-methoxybenzamide can be hypothesized to possess several potential biological activities:
-
CNS Activity: The presence of the 3-methoxybenzamide moiety, found in D4 dopamine receptor ligands, and the 4-ethoxyphenyl group, common in analgesics, suggests a potential for activity against central nervous system targets.
-
Antiviral/Antimicrobial Activity: The N-arylbenzamide core is a well-established scaffold for developing agents with antiviral and antimicrobial properties.
-
Anthelmintic Activity: Simplified derivatives of existing drugs, such as N-(4-methoxyphenyl)pentanamide derived from albendazole, have shown anthelmintic properties.[6]
Future Directions:
-
Synthesis and Characterization: The first step would be the synthesis and full chemical characterization of N-(4-ethoxyphenyl)-3-methoxybenzamide.
-
Biological Screening: The compound should be subjected to a broad panel of biological assays to identify its primary pharmacological activity. This could include screens for CNS receptor binding, antiviral activity, and general cytotoxicity.
-
Structure-Activity Relationship (SAR) Studies: If a promising activity is identified, SAR studies should be initiated. This would involve synthesizing analogs with modifications to both the ethoxy and methoxy groups to optimize potency and selectivity while minimizing any potential toxicity associated with the 4-ethoxyphenyl moiety.
-
Metabolic Profiling: Given the history of related compounds, an early assessment of the metabolic stability and potential for the formation of toxic metabolites like 4-ethoxyaniline would be crucial.
Conclusion
While the specific history of N-(4-ethoxyphenyl)-3-methoxybenzamide may not be explicitly written, its story is deeply embedded in the rich and extensive history of medicinal chemistry. By understanding the roles of its N-arylbenzamide core, its 4-ethoxyphenyl "head," and its 3-methoxybenzoyl "tail," we can appreciate its potential as a pharmacologically active agent. The true value of this molecule will be revealed through its synthesis, biological evaluation, and the creative exploration of its structure-activity relationships by medicinal chemists. This guide serves as a foundational blueprint for any researcher interested in exploring the therapeutic potential of this and related benzamide derivatives.
References
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
- Structural Comparison of Three N-(4-Methoxyphenyl)
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.).
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (2015). PubMed.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC.
- N-(4-Ethoxyphenyl)-4-MethylbenzaMide, 97% synthesis. (n.d.). ChemicalBook.
- N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.). PMC.
- rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide. (n.d.). PMC.
- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI.
- 3-Ethoxy-4-methoxyphenethylamine. (n.d.). Benchchem.
- N-(4-Methoxyphenyl)
- Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. (2021). Semantic Scholar.
- (PDF) Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).
- Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. (2013).
- THE HISTORY OF EFMC. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology.
- N-(2-[4-(4-Chlorophenyl)Piperazin-1-Yl]Ethyl)-3-Methoxybenzamide. (n.d.). Geroprotectors.org.
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- 2. mdpi.com [mdpi.com]
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- 5. N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal solvent selection for N-(4-ethoxyphenyl)-3-methoxybenzamide dissolution
Application Note & Protocol
Topic: A Systematic Approach for Optimal Solvent Selection for the Dissolution of N-(4-ethoxyphenyl)-3-methoxybenzamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The selection of an appropriate solvent is a critical, foundational step in the drug development process, profoundly impacting everything from synthesis and purification to formulation and final product stability.[1] This document provides a comprehensive, multi-faceted protocol for the systematic selection of an optimal solvent for N-(4-ethoxyphenyl)-3-methoxybenzamide, a representative benzamide-class compound. The methodology presented herein integrates theoretical prediction using Hansen Solubility Parameters (HSP), empirical testing through qualitative and quantitative solubility assessments, and a final critical evaluation based on safety and regulatory guidelines. By following this structured approach, researchers can de-risk their development process, ensuring the chosen solvent provides not only excellent dissolution characteristics but also aligns with stringent industry standards for safety and quality, such as the ICH Q3C guidelines for residual solvents.[2][3]
Introduction: The Causality of Solvent Selection
In pharmaceutical development, a solvent is never merely a liquid medium; it is an active participant that governs the physical and chemical behavior of an Active Pharmaceutical Ingredient (API). For a molecule like N-(4-ethoxyphenyl)-3-methoxybenzamide, the choice of solvent can dictate crystallization efficiency, influence polymorph formation, and ultimately affect the bioavailability of the final drug product.[1] A poorly chosen solvent can lead to manufacturing inefficiencies, inconsistent product quality, and potential safety concerns.
Therefore, a robust selection process must balance two primary objectives:
-
Maximizing Solubilization: The solvent must effectively dissolve the API to the desired concentration for the intended application (e.g., reaction, purification, formulation).
-
Minimizing Risk: The solvent must be safe for use, easily removable to acceptable levels, and environmentally benign.[4]
This guide eschews a trial-and-error approach in favor of a logical, evidence-based workflow. We begin with a theoretical framework to narrow the vast field of potential solvents, proceed to systematic experimental verification, and conclude with a risk-based analysis to identify the truly optimal candidate.
Theoretical Framework: Predictive Analysis via Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using solubility parameters. Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility of materials by breaking down intermolecular forces into three components[5][6]:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical, including our target API and potential solvents, can be assigned a point in this three-dimensional "Hansen space." The core principle is that solvents with HSP values close to those of the solute are more likely to dissolve it.[7] The distance (Ra) between the solute and solvent in Hansen space is a key predictor of solubility.
This predictive power allows us to perform an initial in-silico screening, saving significant time and resources by focusing experimental efforts on the most promising candidates.[8]
Integrated Solvent Selection Workflow
The following diagram illustrates the systematic workflow for solvent selection, which forms the basis of our protocol.
Caption: Conceptual model of the Hansen Solubility Sphere.
Conclusion
This application note details a systematic, phase-gated methodology for selecting an optimal solvent for N-(4-ethoxyphenyl)-3-methoxybenzamide. By front-loading the process with theoretical HSP calculations, the experimental burden is significantly reduced. The subsequent qualitative and quantitative protocols provide a robust dataset for empirical evaluation. Finally, by overlaying this performance data with critical safety and regulatory guidelines from ICH, a final solvent can be selected with a high degree of confidence. This integrated approach ensures that the chosen solvent is not only effective but also safe, compliant, and suitable for advanced stages of pharmaceutical development.
References
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (2019, July 22). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen-Solubility. [Link]
-
European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]
-
Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Shimadzu Scientific Instruments. [Link]
-
Hansen Solubility Parameters in Practice (HSPiP). (n.d.). Green Chemistry For Sustainability. [Link]
-
ECA Academy. (2024, May 28). ICH Q3C: New Version of the Guideline for Residual Solvents published. [Link]
-
ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals. [Link]
-
Byrne, F. P., et al. (2016). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? ACS Sustainable Chemistry & Engineering. [Link]
-
Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. [Link]
-
MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics. [Link]
-
Abbott, S. (n.d.). Practical Solubility - HSP. Professor Steven Abbott. [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Coast-View Solvents. (2023, September 2). Understanding the Role of Solvents in Pharmaceutical Manufacturing. [Link]
-
ResearchGate. (n.d.). Hansen Solubility Parameters: A User's Handbook, Second Edition. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. [Link]
Sources
- 1. coastviewsolvents.com [coastviewsolvents.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistryforsustainability.org [chemistryforsustainability.org]
Application Note: Preparation of N-(4-ethoxyphenyl)-3-methoxybenzamide Stock Solutions for Cell Culture
Compound Overview & Physicochemical Profile
N-(4-ethoxyphenyl)-3-methoxybenzamide is a lipophilic small molecule belonging to the benzamide class. Structurally characterized by a central amide linkage connecting a 3-methoxy-substituted phenyl ring and a 4-ethoxy-substituted phenyl ring, this compound exhibits low aqueous solubility, necessitating the use of organic solvents (vehicles) for initial solubilization.
Note on Nomenclature: Researchers must distinguish this compound from M344 (CAS 251456-60-7), a well-known HDAC inhibitor. While both are benzamide derivatives, M344 contains a hydroxamic acid tail. The protocol below is optimized specifically for the N-(4-ethoxyphenyl)-3-methoxybenzamide structure (C₁₆H₁₇NO₃).
Physicochemical Data
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₇NO₃ | |
| Molecular Weight | 271.31 g/mol | Use this value for Molarity calculations. |
| Solubility (Water) | < 0.1 mg/mL | Insoluble in pure aqueous buffers. |
| Solubility (DMSO) | ~50 mg/mL | Preferred solvent for stock solutions. |
| Solubility (Ethanol) | ~20 mg/mL | Alternative, but higher evaporation risk. |
| LogP (Predicted) | ~2.8 - 3.2 | Indicates high membrane permeability but risk of precipitation in media. |
Master Stock Solution Preparation (DMSO)[1]
Objective: Create a stable, high-concentration "Master Stock" (typically 10 mM or 50 mM) suitable for long-term storage.
Materials Required[1][2][3][4][5][6][7]
-
Compound: N-(4-ethoxyphenyl)-3-methoxybenzamide (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).
-
Why Anhydrous? Water accumulation in DMSO reduces compound stability over time.
-
-
Vials: Amber glass vials with PTFE-lined caps (plastic tubes can leach plasticizers in 100% DMSO).
Protocol
-
Weighing: Accurately weigh the specific amount of powder into a sterile amber glass vial.
-
Tip: Benzamides can be static. Use an anti-static gun if available.
-
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Do not add the powder to the liquid; add liquid to the powder to ensure accurate concentration.
-
Dissolution: Vortex vigorously for 30–60 seconds.
-
Visual Check: The solution must be perfectly clear. If turbidity persists, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage: Dispense into single-use aliquots (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Molarity Calculation Table (Based on MW 271.31)
| Target Concentration | Mass of Compound | Volume of DMSO |
| 10 mM | 2.71 mg | 1.00 mL |
| 10 mM | 10.00 mg | 3.69 mL |
| 50 mM | 13.57 mg | 1.00 mL |
| 100 mM | 27.13 mg | 1.00 mL |
Working Solution & Cell Culture Delivery[1][2][4][6]
The "Crash-Out" Challenge: Direct addition of high-concentration DMSO stocks (e.g., 50 mM) into aqueous cell culture media often causes immediate precipitation due to the compound's hydrophobicity. This results in "micro-crystals" that settle on cells, causing physical stress and inaccurate dosing.
Solution: Use the Serial Intermediate Dilution (SID) method.
Protocol: Step-Down Dilution
Target: 10 µM final concentration in well (0.1% DMSO final).
-
Thaw: Thaw one aliquot of Master Stock (10 mM) at room temperature. Vortex ensures homogeneity.
-
Intermediate Dilution (100x):
-
Prepare a 100 µM intermediate solution.
-
Mix 10 µL of Master Stock (10 mM) + 990 µL of warm Culture Media (or PBS).
-
Critical Step: Vortex immediately. This lower concentration (100 µM) is less likely to precipitate than the 10 mM stock.
-
-
Final Treatment (1x):
-
Add the Intermediate Solution to the cell wells at a 1:10 ratio.
-
Example: Add 100 µL of Intermediate (100 µM) to 900 µL of media on cells.
-
Final Result: 10 µM compound concentration, 0.1% DMSO.
-
Vehicle Control
Always run a parallel control with DMSO only.
-
Control Preparation: Dilute pure DMSO exactly as you diluted the compound (1:100 then 1:10) to ensure the cells in the control group receive the exact same % of solvent (0.1%).
Visualization of Workflows
Figure 1: Preparation & Storage Workflow
This diagram outlines the critical path from solid compound to stable frozen aliquots.
Caption: Workflow for preparing a 10 mM Master Stock of N-(4-ethoxyphenyl)-3-methoxybenzamide.
Figure 2: The "Step-Down" Dilution Logic
This diagram illustrates the Serial Intermediate Dilution (SID) method to prevent precipitation shock.
Caption: Serial Intermediate Dilution strategy to ensure solubility and minimize DMSO toxicity (<0.1%).
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Cloudiness in Master Stock | Saturation or Water Contamination | Sonicate at 37°C. If insoluble, check DMSO quality (must be anhydrous). |
| Crystals in Cell Media | "Crash-out" effect | Do not add 100% DMSO stock directly to media. Use the Intermediate Dilution method described above. |
| Cell Death in Control | DMSO Toxicity | Ensure final DMSO concentration is < 0.5% (ideally < 0.1%).[1][2] |
| Yellow Discoloration | Oxidation | Benzamides can oxidize. Discard old stock if color changes significantly. |
References
-
BenchChem. Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays. (2025).[3][4][5] Link
-
Selleck Chemicals. Solubility & Stock Solution Preparation Guidelines. (Accessed 2024). Link
-
LifeTein. DMSO Usage in Cell Culture: Cytotoxicity Limits and Protocols. (2023). Link
-
Cayman Chemical. General Guidelines for Preparing Stock Solutions of Lipophilic Compounds. (Accessed 2024). Link
-
Thermo Fisher Scientific. Cell Culture Media Preparation from Powder and Concentrates. (Accessed 2024). Link
Sources
Formulation of N-(4-ethoxyphenyl)-3-methoxybenzamide for oral administration
- 1. asiapharmaceutics.info [asiapharmaceutics.info]
- 2. biorelevant.com [biorelevant.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spray Dried Dispersion Technology | Lonza [lonza.com]
- 7. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. ardena.com [ardena.com]
- 13. upperton.com [upperton.com]
- 14. tandfonline.com [tandfonline.com]
- 15. eurekaselect.com [eurekaselect.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 20. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
- 22. Role of excipients in successful development of self-emulsifying/microemulsifying drug delivery system (SEDDS/SMEDDS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journal-imab-bg.org [journal-imab-bg.org]
Application Note: Microwave-Assisted Synthesis of N-(4-ethoxyphenyl)-3-methoxybenzamide
Topic: Microwave-assisted synthesis of N-(4-ethoxyphenyl)-3-methoxybenzamide Content Type: Detailed Application Note & Protocol Guide
Abstract
This application note details the microwave-assisted synthesis of N-(4-ethoxyphenyl)-3-methoxybenzamide , a structural analog of bioactive benzanilides. We compare two distinct protocols: a Green Direct Amidation (Method A) utilizing boric acid catalysis to minimize waste, and a High-Throughput Acid Chloride Coupling (Method B) designed for maximum yield and speed. By leveraging dielectric heating, reaction times are reduced from hours (thermal reflux) to minutes, with improved purity profiles.
Introduction & Strategic Analysis
The amide bond is ubiquitous in pharmaceutical design.[1] Traditional synthesis often involves harsh reagents (thionyl chloride) or expensive coupling agents (HATU/EDC) with long reaction times. Microwave-assisted organic synthesis (MAOS) offers a kinetic advantage by directly coupling the electromagnetic energy to the reaction matrix, overcoming activation energy barriers (
Target Molecule Profile
-
Chemical Name: N-(4-ethoxyphenyl)-3-methoxybenzamide
-
Core Scaffold: Diaryl amide (Benzanilide)
-
Reagents: 3-Methoxybenzoic acid (or chloride) + 4-Ethoxyaniline (p-Phenetidine)
-
Applications: Potential anti-inflammatory scaffold; structural analog to Phenacetin and various kinase inhibitors.
Mechanistic Insight: Dielectric Heating
Microwave irradiation (typically 2.45 GHz) heats the reaction via two mechanisms:
-
Dipolar Polarization: Polar molecules (solvents like EtOH, DMF) align with the oscillating electric field. As the field alternates, molecular rotation generates heat through friction.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate under the field, generating heat through collision.
Expert Insight: For Method A (Direct Amidation), we utilize a high-boiling polar solvent or a solvent-free approach to maximize the "superheating" effect, driving the equilibrium toward water elimination without a Dean-Stark trap.
Experimental Protocols
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator).
-
Vessels: 10 mL or 30 mL borosilicate glass vials with crimp/snap caps (rated to 30 bar).
-
Reagents:
-
3-Methoxybenzoic acid (CAS: 586-38-9) or 3-Methoxybenzoyl chloride (CAS: 1711-05-3).
-
4-Ethoxyaniline (CAS: 156-43-4).
-
Solvents: Ethanol (Green), Acetonitrile (Standard), Ethyl Acetate.
-
Catalyst/Base: Boric Acid (Method A), Triethylamine (Method B).
-
Method A: Green Direct Amidation (Catalytic)
Designed for Atom Economy and Green Chemistry compliance.
Principle: Boric acid acts as a dual-activation catalyst, forming a transient mixed anhydride with the carboxylic acid while coordinating the amine, facilitating nucleophilic attack with water as the only byproduct.
Protocol:
-
Charge: In a 10 mL MW vial, add 3-Methoxybenzoic acid (1.0 mmol, 152 mg) and 4-Ethoxyaniline (1.0 mmol, 137 mg).
-
Catalyst: Add Boric Acid (
) (0.1 mmol, 6 mg, 10 mol%). -
Solvent: Add Toluene or Xylene (2 mL). Note: While non-polar, these solvents allow temperatures >150°C. A silicon carbide (SiC) passive heating element or "susceptor" in the vial is recommended to initiate heating. Alternatively, use Anisole as a greener, microwave-absorbing solvent.
-
Seal: Crimp the vial with a PTFE/silicone septum.
-
Irradiate:
-
Temperature: 150°C
-
Time: 20 minutes
-
Stirring: High
-
Power: Dynamic (Max 200W)
-
-
Work-up: Cool to RT. The product often precipitates. If not, evaporate solvent, redissolve in minimal hot Ethanol, and crystallize.
Method B: Acid Chloride Coupling (High-Throughput)
Designed for reliability, speed, and library synthesis.
Protocol:
-
Charge: In a 10 mL MW vial, dissolve 4-Ethoxyaniline (1.0 mmol, 137 mg) in Acetonitrile (3 mL).
-
Base: Add Triethylamine (TEA) (1.2 mmol, 167 µL) to scavenge HCl.
-
Electrophile: Slowly add 3-Methoxybenzoyl chloride (1.05 mmol, 179 mg). Caution: Exothermic.
-
Seal: Crimp the vial.
-
Irradiate:
-
Temperature: 100°C
-
Time: 5 minutes
-
Power: Dynamic
-
-
Work-up: Pour mixture into ice water (20 mL). The solid product precipitates immediately. Filter, wash with water and dilute HCl (to remove unreacted amine), then hexanes.
Results & Analysis
Data Comparison
The following table summarizes the efficiency of microwave protocols versus conventional thermal reflux.
| Parameter | Thermal Reflux (Method B conditions) | MW Method A (Direct/Green) | MW Method B (Acid Chloride) |
| Time | 4 - 12 Hours | 20 Minutes | 5 Minutes |
| Temperature | 80°C (MeCN reflux) | 150°C | 100°C |
| Yield (Isolated) | 75 - 85% | 65 - 75% | 90 - 95% |
| Atom Economy | Low (requires base + chloride) | High (only H2O byproduct) | Low (requires base) |
| Purification | Column often required | Recrystallization | Filtration + Wash |
Characterization (Self-Validation)
To validate the synthesis without external standards, look for these specific NMR signatures:
-
H NMR (400 MHz, DMSO-
):- 10.0 (s, 1H, NH ): Diagnostic amide singlet.
- 7.6 - 6.9 (m, 8H, Ar-H ): Overlapping aromatic regions. Look for the AA'BB' system of the ethoxyphenyl ring.
-
4.0 (q, 2H, O-CH
- ): Quartet from the ethoxy group. -
3.8 (s, 3H, O-CH
): Singlet from the methoxy group. -
1.3 (t, 3H, -CH
): Triplet from the ethoxy tail.
-
Purification Strategy:
-
Recrystallization Solvent: Ethanol/Water (9:1) . Dissolve crude solid in boiling ethanol, add warm water until turbid, cool slowly to 4°C.
-
Visualization of Workflow & Mechanism
Diagram 1: Experimental Workflow
This flowchart illustrates the decision matrix and steps for Method B (Standard Protocol).
Caption: Step-by-step workflow for the microwave-assisted synthesis via the Acid Chloride route.
Diagram 2: Reaction Mechanism & Activation
This diagram visualizes how microwave energy facilitates the direct amidation pathway (Method A).
Caption: Kinetic pathway of Boric Acid catalyzed amidation enhanced by dielectric heating.
References
-
Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.
-
Tang, Z. Y., et al. (2011). Boric acid catalyzed amide formation from carboxylic acids and amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262.
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.
-
Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Amides. Current Organic Chemistry, 13(1), 1-13.
-
Pojarliev, P., et al. (2010). Parallel Synthesis of Benzamides via Microwave-Assisted Amidation of Carboxylic Acids. Journal of Combinatorial Chemistry, 12(4), 549–558.
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Precipitation Issues of N-(4-ethoxyphenyl)-3-methoxybenzamide
Welcome to the technical support center for N-(4-ethoxyphenyl)-3-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common precipitation issues encountered during experimentation. This guide provides in-depth troubleshooting protocols and frequently asked questions to ensure the successful use of this compound in your studies.
Understanding the Compound: Physicochemical Properties
N-(4-ethoxyphenyl)-3-methoxybenzamide is a molecule with characteristics that can present solubility challenges. Its aromatic structure contributes to its hydrophobicity, making it poorly soluble in aqueous media. Understanding its physicochemical properties is the first step in troubleshooting precipitation issues. While specific experimental data for this exact compound is limited, we can infer its behavior from structurally similar benzamide derivatives.
| Property | Predicted Value/Characteristic | Implication for Solubility |
| LogP | High | Indicates a preference for lipophilic (non-aqueous) environments, suggesting low water solubility. |
| Aqueous Solubility | Low | The molecule is expected to be sparingly soluble in water and aqueous buffers. |
| pKa | Weakly basic and weakly acidic functionalities | Solubility may be influenced by the pH of the medium. |
| Solvent Solubility | Higher in organic solvents | Soluble in organic solvents like DMSO, DMF, and ethanol.[1] |
Troubleshooting Guide: Resolving Precipitation in Media
This section provides a systematic approach to resolving precipitation of N-(4-ethoxyphenyl)-3-methoxybenzamide in your experimental media.
Issue 1: Precipitate Forms Immediately Upon Addition to Aqueous Media
Immediate precipitation upon adding the compound's stock solution to your aqueous experimental medium is a common issue, often referred to as "solvent shock." This occurs when the compound, highly concentrated in a water-miscible organic solvent, rapidly comes into contact with the aqueous environment where it is poorly soluble.
Root Cause Analysis & Solution Workflow
Caption: Decision tree for time-dependent precipitation.
Investigative Protocols
-
Temperature Stability: Verify the stability of your incubator's temperature. Fluctuations can affect the solubility of compounds. [2]* pH Monitoring: Cell metabolism can lead to a decrease in the pH of the culture medium over time. [3]For compounds with pH-dependent solubility, this can trigger precipitation. Monitor the pH of your medium throughout the experiment. If significant changes are observed, consider using a medium with a stronger buffering capacity. The solubility of compounds with acidic or basic functional groups can be significantly influenced by pH. [4][5]* Serum Interactions: If you are using a serum-containing medium, the compound may bind to proteins and precipitate out of solution. [3]To test this, you can try reducing the serum concentration or, if your experimental model allows, switch to a serum-free medium.
Issue 3: The Required Concentration Exceeds the Compound's Intrinsic Solubility
If the desired experimental concentration of N-(4-ethoxyphenyl)-3-methoxybenzamide is higher than its solubility in the chosen media, more advanced formulation strategies are necessary.
Advanced Formulation Strategies
These techniques aim to increase the apparent solubility of the compound in the aqueous medium.
-
Co-solvency: This involves using a mixture of the primary solvent (e.g., water) and a water-miscible organic solvent in which the compound is more soluble. [6][7]However, it is crucial to ensure that the concentration of the co-solvent is not toxic to the cells in your experiment. [8][9][10]
Co-solvent Typical Concentration Range for Cell Culture Considerations DMSO 0.1% - 0.5% (v/v) Can have biological effects at higher concentrations. [8][11] Ethanol 0.1% - 0.5% (v/v) Can be cytotoxic at higher concentrations. [9][10] | PEG 400 | Varies | Generally considered to have low toxicity. [12]|
-
Use of Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions. [13][14]Non-ionic surfactants like Polysorbate 80 (Tween 80) and Polyoxyl 35 castor oil (Cremophor EL) are often preferred due to their lower toxicity.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility and stability. [15][16][17][18]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations. [6]
Protocol: Preparation of an N-(4-ethoxyphenyl)-3-methoxybenzamide-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a cyclodextrin inclusion complex to enhance aqueous solubility.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of N-(4-ethoxyphenyl)-3-methoxybenzamide to HP-β-CD. This can be optimized as needed.
-
Dissolution: Dissolve the HP-β-CD in your aqueous medium of choice with stirring.
-
Addition of Compound: Slowly add the powdered N-(4-ethoxyphenyl)-3-methoxybenzamide to the cyclodextrin solution while continuing to stir.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the solubilized complex.
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to dissolve N-(4-ethoxyphenyl)-3-methoxybenzamide for creating a stock solution?
A1: Based on the properties of similar benzamide compounds, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for creating a high-concentration stock solution. [1]Ethanol can also be used, although the achievable concentration may be lower. [1] Q2: What is the maximum concentration of DMSO I can use in my cell culture experiment?
A2: It is generally recommended to keep the final concentration of DMSO in cell culture media below 0.5% (v/v), as higher concentrations can have cytotoxic effects and influence experimental outcomes. [8][11]The specific tolerance will depend on the cell line being used, so it is advisable to perform a vehicle control experiment to assess the impact of the solvent on your cells.
Q3: Can I adjust the pH of my media to improve the solubility of N-(4-ethoxyphenyl)-3-methoxybenzamide?
A3: Since benzamides can have weakly acidic or basic properties, adjusting the pH of the medium can influence solubility. [4][5]For a compound with a weakly basic nitrogen, lowering the pH (making it more acidic) may increase solubility. Conversely, for a compound with a weakly acidic proton, increasing the pH (making it more basic) may enhance solubility. However, it is critical to ensure that any pH adjustment is within the physiological tolerance of your cells.
Q4: Are there any known stability issues with N-(4-ethoxyphenyl)-3-methoxybenzamide in solution?
Q5: How can I determine the maximum soluble concentration of N-(4-ethoxyphenyl)-3-methoxybenzamide in my specific experimental medium?
A5: A simple method to determine the approximate maximum soluble concentration is through a visual solubility assessment. [3]Prepare a series of dilutions of your compound in the experimental medium. The highest concentration that remains clear and free of precipitate after a defined period (e.g., 24 hours) at the experimental temperature is the approximate maximum soluble concentration.
References
- The Role of Surfactants in Solubilization of Poorly Soluble Drugs - JOCPR. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. (n.d.).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI. (2025, July 20).
- Cyclodextrin Inclusion Compounds - CD Bioparticles. (n.d.).
- (PDF) Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - ResearchGate. (2025, February 16).
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
- The important role and application of surfactants in pharmaceutical formulations. (2025, April 18).
- A recent overview of surfactant–drug interactions and their importance - PMC. (2023, June 12).
- Inclusion complex formation of cyclodextrin with its guest and their applications - OAText. (n.d.).
- Surfactant Excipients - CD Formulation. (n.d.).
- Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations - Benchchem. (n.d.).
- Technical Support Center: Preventing Compound Precipitation in Cell Culture Media - Benchchem. (n.d.).
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (2024, April 9).
- Common Cell Culture Problems: Precipitates - Sigma-Aldrich. (n.d.).
- How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015, February 5).
- In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities - Indian Journal of Pharmaceutical Sciences. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.).
- Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries. (n.d.).
- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (n.d.).
- Considerations regarding use of solvents in in vitro cell based assays - ResearchGate. (n.d.).
- The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2014, July 2).
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
- PRODUCT INFORMATION - Cayman Chemical. (n.d.).
- Advanced spray drying techniques for the formulation of poorly soluble compounds. (2023, September 18).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
- Benzamide, N-[2-(4-methoxyphenyl)ethyl]-4-methyl- Properties - EPA. (n.d.).
- Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? | ResearchGate. (2012, September 6).
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 2).
- 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem - NIH. (n.d.).
- N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
- N-(4-ethoxyphenyl)-4-methoxybenzamide (C16H17NO3) - PubChemLite. (n.d.).
- Benzamide | C7H7NO | CID 2331 - PubChem - NIH. (n.d.).
- Chemical Properties of p-Methoxybenzamide (CAS 3424-93-9) - Cheméo. (n.d.).
- Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide - MDPI. (2024, December 12).
- N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC. (n.d.).
- EFFECT OF ACIDIC, NEUTRAL AND BASIC pH ON SOLUBILITY AND PARTITION-COEFFICIENT OF BENZOIC ACID BETWEEN WATER-BENZENE SYSTEM | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2017, June 1).
- Control pH During Method Development for Better Chromatography - Agilent. (n.d.).
- 3,4-dimethoxy-N-phenylbenzamide Properties - EPA. (n.d.).
- N-(4-Methoxyphenyl)-3-phenylpropanamide - Virtuous Lifesciences. (n.d.).
- 4-((4-cl-benzyl)oxy)-3-ethoxybenzaldehyde n-(4-methoxyphenyl)thiosemicarbazone. (n.d.).
- 3-Methoxy-N-phenylbenzamide | 6833-23-4 - Sigma-Aldrich. (n.d.).
- 3-chloro-n-(4-ethoxyphenyl)-4-methoxybenzamide (C16H16ClNO3) - PubChemLite. (n.d.).
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 17. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Addressing assay interference caused by N-(4-ethoxyphenyl)-3-methoxybenzamide
Compound Focus: N-(4-ethoxyphenyl)-3-methoxybenzamide (N-EMB)
Welcome to the Technical Support Hub. This resource is designed for researchers observing anomalous data when screening or characterizing N-(4-ethoxyphenyl)-3-methoxybenzamide (N-EMB) . Due to its structural properties—specifically the lipophilic benzamide core and the ethoxy-substituted aniline moiety—this compound is prone to specific modes of assay interference.
This guide moves beyond generic advice, offering root-cause analysis and self-validating protocols to distinguish true pharmacological activity from experimental artifacts.
Diagnostic Workflow: Is Your Signal Real?
Before altering your assay conditions, visualize the decision matrix below to categorize the type of interference you are likely facing.
Figure 1: Decision matrix for diagnosing N-EMB interference mechanisms based on Hill slope and signal deviations.
Troubleshooting Guide: Colloidal Aggregation
The Issue: N-EMB contains a hydrophobic core that allows it to self-associate in aqueous buffers, forming colloidal particles. These particles sequester enzymes or proteins non-specifically, leading to false-positive inhibition. This is the most common artifact for benzamide-like library hits.
Symptoms:
-
Steep Hill Slope: Dose-response curves show a Hill coefficient (
) significantly greater than 1.0 (often > 2.0). -
Time Dependence: Inhibition increases with pre-incubation time (as colloids grow).
-
Flat-lining: Inhibition hits 100% abruptly rather than gradually.
The Fix: Detergent Sensitivity Protocol True 1:1 ligand binding is generally unaffected by low concentrations of non-ionic detergent. Colloidal aggregates, however, are disrupted by detergents, abolishing the apparent inhibition.
Protocol: Detergent-Based Validation
-
Prepare Assay Buffer: Create two versions of your assay buffer:
-
Buffer A: Standard buffer (e.g., PBS or HEPES).
-
Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (or 0.005% Tween-20).
-
-
Dilution Series: Prepare a 10-point dilution series of N-EMB in DMSO.
-
Execution: Run the enzymatic/binding assay in parallel using Buffer A and Buffer B.
-
Analysis: Calculate the IC50 for both conditions.
Data Interpretation Table:
| Observation | Interpretation | Action |
| IC50 (Buffer A) ≈ IC50 (Buffer B) | Compound is likely a true binder. | Proceed to orthogonal validation (SPR/MST). |
| IC50 (Buffer B) >> IC50 (Buffer A) | Compound is a colloidal aggregator. | Discard hit or optimize lead to reduce lipophilicity (logP). |
| No Inhibition in Buffer B | Compound is a "sticky" false positive. | Flag as artifact (Promiscuous Inhibitor). |
Expert Insight: Colloidal aggregation is concentration-dependent. If N-EMB is aggregating, you are essentially measuring the critical aggregation concentration (CAC), not the
. (Source: Shoichet, B.K., Nature Chemical Biology) [1].
Troubleshooting Guide: Autofluorescence
The Issue: The N-(4-ethoxyphenyl) moiety combined with the benzamide system creates a conjugated system that may absorb UV/Blue light and emit fluorescence. If your assay (e.g., Fluorescence Polarization, TR-FRET) relies on emission channels between 350nm and 550nm, N-EMB can mimic the signal or mask inhibition.
Symptoms:
-
Rising Baseline: In "gain of signal" assays, the baseline increases with compound concentration even without the enzyme.
-
Impossible IC50: Calculated IC50 is higher than the solubility limit.
-
Noisy Replicates: High variance at high compound concentrations.
The Fix: Spectral Scanning Do not rely on background subtraction alone. You must characterize the compound's native optical properties.
Protocol: Buffer-Only Spectral Scan
-
Setup: Use the same microplate type as your actual assay (black, opaque).
-
Preparation: Dilute N-EMB to the highest screening concentration (e.g., 10 µM or 50 µM) in your assay buffer (no protein/enzyme).
-
Scan: Using a multimode plate reader:
-
Fixed Excitation: Set to your assay's excitation wavelength (e.g., 485 nm).
-
Emission Scan: Scan emission from Ex + 10nm to 700nm.
-
-
Control: Run a DMSO-only control well.
Mitigation Strategies:
-
Red-Shift the Assay: If N-EMB fluoresces in the blue/green (GFP/FITC) region, switch to a red-shifted fluorophore (e.g., Alexa Fluor 647 or Cy5).
-
Use Q-FRET: If doing FRET, ensure the acceptor fluorophore is far outside the compound's emission range.
Troubleshooting Guide: Solubility & Precipitation
The Issue: N-EMB is lipophilic. In high-salt buffers or at concentrations >10 µM, it may precipitate out of solution. This causes light scattering (interfering with absorbance assays like OD600) or creates local "hotspots" of concentration.
Symptoms:
-
Visual Turbidity: Solution looks cloudy (rare at µM levels but possible).
-
Scatter Signal: In absorbance assays, OD increases non-linearly.
-
"Hook Effect": Signal drops suddenly at the highest concentration due to gross precipitation.
Protocol: Nephelometry / Absorbance Check
-
Preparation: Prepare N-EMB at 100 µM, 50 µM, 10 µM, and 1 µM in assay buffer (1% DMSO final).
-
Incubation: Incubate for the duration of your standard assay (e.g., 1 hour).
-
Measurement:
-
Method A (Preferred): Use a nephelometer to measure light scattering directly.
-
Method B (Alternative): Measure Absorbance at 650 nm (where the compound should not absorb).
-
-
Threshold: Any signal >0.05 OD units above the buffer blank at 650 nm indicates precipitation.
Frequently Asked Questions (FAQ)
Q: Can I just add BSA to fix the aggregation issue? A: Adding BSA (0.1 mg/mL) or HSA can sometimes mitigate aggregation, but it introduces a new variable: protein binding. N-EMB might bind to the albumin rather than your target, shifting your IC50 to the right. We recommend Triton X-100 (0.01%) as the gold standard for distinguishing aggregation because it disrupts colloids without sequestering the compound [2].
Q: Is N-EMB a PAINS (Pan-Assay Interference Compound)? A: While it may not appear on every "blacklist" filter, the anilide and benzamide substructures are frequent offenders in HTS libraries. It behaves functionally like a PAINS compound if not optimized. Treat it as "Guilty until proven innocent" via the detergent test [3].
Q: My IC50 is 50 µM. Is this real? A: Likely not. For a fragment-sized molecule like N-EMB, an IC50 > 10-20 µM is often indistinguishable from non-specific hydrophobic interactions or solubility limits. Unless you have structural biology (X-ray/CryoEM) confirming binding, treat weak potency with extreme skepticism.
References
-
Shoichet, B. K. (2004). Screening in a spirit of haunting. Drug Discovery Today, 9(13), 553-556.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
-
Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.
Validation & Comparative
Technical Guide: Purity Validation of N-(4-ethoxyphenyl)-3-methoxybenzamide via Elemental Analysis
Executive Summary
Objective: To validate the bulk purity of N-(4-ethoxyphenyl)-3-methoxybenzamide (Formula:
Context: While High-Performance Liquid Chromatography (HPLC) is the standard for identifying organic impurities, it often fails to detect inorganic salts, moisture, or trapped solvent residues that inflate the perceived purity. Elemental Analysis (EA) serves as the "absolute" verification method, measuring the mass fraction of elements to confirm the bulk composition matches the theoretical stoichiometry.
Audience: Synthetic Chemists, Analytical Scientists, and QC Managers.
Part 1: The Compound & Theoretical Baseline
Before initiating validation, we must establish the theoretical "truth" for the target molecule. N-(4-ethoxyphenyl)-3-methoxybenzamide is a benzamide derivative, structurally related to phenacetin-type analgesics.
Chemical Identity[1]
-
IUPAC Name:
-(4-ethoxyphenyl)-3-methoxybenzamide -
Molecular Formula:
[1] -
Molecular Weight: 271.31 g/mol
-
Physical State: Typically a white to off-white crystalline solid.
Theoretical CHN Calculation
To validate purity, experimental results are compared against these theoretical mass percentages:
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % |
| Carbon (C) | 16 | 12.011 | 192.176 | 70.83% |
| Hydrogen (H) | 17 | 1.008 | 17.136 | 6.32% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.16% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 17.69% |
Note: Oxygen is typically calculated by difference in standard CHN analysis.
Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)
Why use Elemental Analysis when HPLC is available? The following comparison highlights the specific blind spots of chromatographic methods that EA resolves.
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR |
| Primary Metric | Absolute Mass Fraction (% w/w) | Relative Absorbance (% Area) | Molar Ratio (vs. Internal Std) |
| Detection Scope | Total bulk (includes salts, water, solvents) | Only chromophore-active compounds | Organics; requires specific pulse seq. |
| Blind Spots | Cannot identify specific impurities | Inorganic salts, water, trapped solvents | Paramagnetic impurities, overlap |
| Sample Req. | ~2–5 mg (Destructive) | <1 mg (Recoverable) | ~10 mg (Recoverable) |
| Verdict | Gold Standard for Bulk Purity | Best for Impurity Profiling | Best for Structural Verification |
The "99% Purity" Trap
A sample can appear >99% pure on HPLC (at 254 nm) yet fail EA.
-
Scenario: Your benzamide product contains 5% trapped sodium chloride (NaCl) from the brine wash.
-
HPLC Result: NaCl is invisible to UV detection. The chromatogram shows a single peak (99%+ purity).
-
EA Result: The Carbon % will be significantly lower than theoretical (diluted by the salt mass), revealing the contamination.
Part 3: Experimental Protocol
Method: High-Temperature Combustion (Flash 2000 / vario EL cube)
This protocol is designed to mitigate the hygroscopic nature of amide linkages, which can form hydrogen bonds with atmospheric moisture, skewing Hydrogen and Nitrogen values.
Step 1: Sample Preparation & Drying (Critical)
Amides are prone to solvent occlusion (trapping solvent molecules in the crystal lattice).
-
Recrystallization: Ensure the sample is recrystallized (e.g., Ethanol/Water or Ethyl Acetate/Hexanes) to remove synthetic byproducts.
-
Vacuum Drying:
-
Place 50 mg of sample in a vacuum oven.
-
Temp: 60°C (if MP > 100°C) or 40°C (if MP is lower).
-
Pressure: < 10 mbar.
-
Duration: Minimum 12 hours. Standard high-vac lines are preferred over water aspirators to prevent back-streaming moisture.
-
Step 2: Weighing
-
Balance: Ultra-microbalance (readability 0.1 µg or 0.0001 mg).
-
Container: Tin (Sn) capsule (Tin facilitates combustion via exothermic oxidation).
-
Target Mass: 2.0 – 3.0 mg (Precision is vital; too little = high error; too much = incomplete combustion).
-
Procedure:
-
Tare the empty tin capsule.
-
Add sample using a clean micro-spatula.
-
Fold the capsule strictly to exclude air pockets (nitrogen from air can skew N values).
-
Weigh the folded capsule.
-
Step 3: Combustion Parameters
-
Furnace Temp: 950°C – 1150°C (ensures complete oxidation of the aromatic rings).
-
Carrier Gas: Helium (He).
-
Oxygen Dose: Optimized to sample mass (usually 10–15 mL) to prevent soot formation.
Part 4: Validation Workflow & Logic
The following diagram illustrates the decision-making process for validating the compound.
Caption: Logical workflow for validating chemical purity. Note that EA is the final "gatekeeper" after chromatographic purity is established.
Part 5: Data Interpretation & Acceptance Criteria
The Standard
The Journal of Medicinal Chemistry and most high-impact journals require that Found values deviate no more than 0.4% from Calculated values.
Acceptance Range for
-
Carbon: 70.43% – 71.23%
-
Hydrogen: 5.92% – 6.72%
-
Nitrogen: 4.76% – 5.56%
Troubleshooting Deviations
If your data falls outside the 0.4% range, use this diagnostic table:
| Observation | Likely Cause | Corrective Action |
| Low C, Low N, High H | Water Retention. The sample is hygroscopic. | Dry longer at higher temp; store in desiccator. |
| Low C, Low N, Low H | Inorganic Contamination. Silica gel or salts (NaCl/Na2SO4) present. | Filter solution through fine frit; re-precipitate. |
| High C, High H | Solvent Entrapment. Residual Ethyl Acetate or Hexane. | Change drying solvent (e.g., use DCM then evap); increase vacuum time. |
| Inconsistent Duplicates | Homogeneity Issue. Sample is not uniform. | Grind sample to fine powder; mix thoroughly before weighing. |
References
-
FDA (U.S. Food and Drug Administration). (2000).[2] Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[2][3][4][5][Link]
- Bruno, T. J., & Svoronos, P. D. (2005). CRC Handbook of Fundamental Spectroscopic Correlation Charts. CRC Press.
-
Royal Society of Chemistry. (2022). Elemental analysis: an important purity control but prone to manipulations.[6][7][8][Link]
Sources
- 1. PubChemLite - N-(4-ethoxyphenyl)-4-methoxybenzamide (C16H17NO3) [pubchemlite.lcsb.uni.lu]
- 2. International Conference on Harmonisation; guidance on Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. staedean.com [staedean.com]
- 6. researchgate.net [researchgate.net]
- 7. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
